4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-[Cyclohexyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound with a molecular formula of C28H31N3O5S2 and a molecular weight of 553.693 Da This compound features a benzamide core substituted with a cyclohexyl(ethyl)sulfamoyl group and a thiazolyl group bearing a benzofuran moiety
Preparation Methods
The synthesis of 4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves multiple steps, typically starting with the preparation of the benzamide core. The cyclohexyl(ethyl)sulfamoyl group can be introduced through sulfonamide formation reactions, while the thiazolyl group can be synthesized via cyclization reactions involving thioamides and α-haloketones. The benzofuran moiety is often introduced through etherification reactions involving phenolic compounds and ethyl halides .
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes careful control of temperature, pH, and the use of catalysts to facilitate specific reaction steps.
Chemical Reactions Analysis
4-[Cyclohexyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonamide groups to amines.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., alkoxides). The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
4-[Cyclohexyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding, particularly in the context of drug discovery.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, given its ability to interact with specific molecular targets.
Industry: It can be used in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the benzofuran and thiazolyl moieties can engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide include other sulfonamide derivatives and benzamide-based molecules. For example:
4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide: This compound features a similar sulfonamide group but differs in the heterocyclic moiety attached to the benzamide core.
N-(4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide: This compound shares the benzofuran-thiazole structure but has a different sulfonamide substituent.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O5S2/c1-3-31(21-10-6-5-7-11-21)38(33,34)22-15-13-19(14-16-22)27(32)30-28-29-23(18-37-28)25-17-20-9-8-12-24(35-4-2)26(20)36-25/h8-9,12-18,21H,3-7,10-11H2,1-2H3,(H,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAZWCNASBJDCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(O4)C(=CC=C5)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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